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molecular formula C14H10FN3O4 B8362065 ethyl 5-cyano-4-(3-fluoro-4-nitrophenyl)-1H-pyrrole-3-carboxylate

ethyl 5-cyano-4-(3-fluoro-4-nitrophenyl)-1H-pyrrole-3-carboxylate

Cat. No. B8362065
M. Wt: 303.24 g/mol
InChI Key: UENNWXWODXVPAE-UHFFFAOYSA-N
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Patent
US08133995B2

Procedure details

A solution of intermediate ethyl 5-(aminocarbonyl)-4-(3-fluoro-4-nitrophenyl)-1H-pyrrole-3-carboxylate (36.8 mg, 114.5 mmol) in POCl3 (500 mL) was heated to 70° C. for 2 h. TLC analysis indicated that there was complete conversion of starting material. Excess POCl3 was removed under reduced pressure and the remaining solids were poured over ice. The pH was adjusted to 8 using 5 N NaOH and the solution was filtered. The product was dried over night under reduced pressure to afford a light brown solid (33.85 g, 111.6 mmol) in 97% yield. 1H-NMR (DMSO-d6) δ 13.32 (br s, 1H), 8.21 (app t, J=8.4 Hz, 1H), 7.90 (s, 1H), 7.73 (dd, J=12.4, 2.0 Hz, 1H), 7.51 (m, 1H), 4.13 (q, J=7.2 Hz, 2H), 1.15 (t, J=7.2 Hz, 3H); HPLC RT=3.16 min.
Quantity
36.8 mg
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Yield
97%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([C:4]1[NH:8][CH:7]=[C:6]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:5]=1[C:14]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[C:16]([F:23])[CH:15]=1)=O>O=P(Cl)(Cl)Cl>[C:2]([C:4]1[NH:8][CH:7]=[C:6]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:5]=1[C:14]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[C:16]([F:23])[CH:15]=1)#[N:1]

Inputs

Step One
Name
Quantity
36.8 mg
Type
reactant
Smiles
NC(=O)C1=C(C(=CN1)C(=O)OCC)C1=CC(=C(C=C1)[N+](=O)[O-])F
Name
Quantity
500 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess POCl3 was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the remaining solids were poured over ice
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CUSTOM
Type
CUSTOM
Details
The product was dried over night under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C(=CN1)C(=O)OCC)C1=CC(=C(C=C1)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 111.6 mmol
AMOUNT: MASS 33.85 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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